2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxycarbonyl group, a bromopyridinyl moiety, and a hydroxypropanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Bromination: The pyridine ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: The protected amino acid is coupled with the bromopyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Deprotection: The Cbz group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromopyridine moiety can interact with aromatic residues in the enzyme’s active site, while the hydroxypropanoic acid backbone may form hydrogen bonds with key amino acids.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in scientific research.
Properties
Molecular Formula |
C16H15BrN2O5 |
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Molecular Weight |
395.20 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O5/c17-12-7-6-11(8-18-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
InChI Key |
AVAULUZZEGVSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CN=C(C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
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